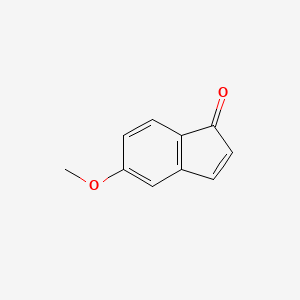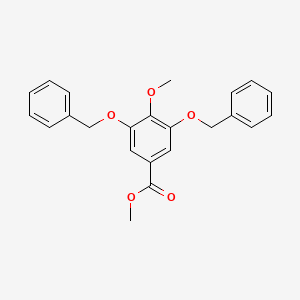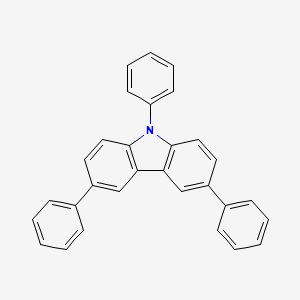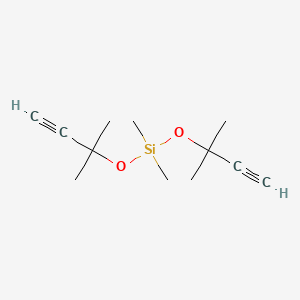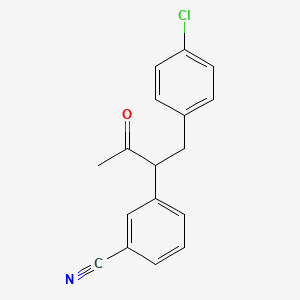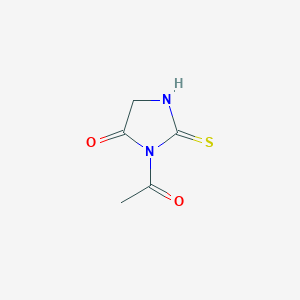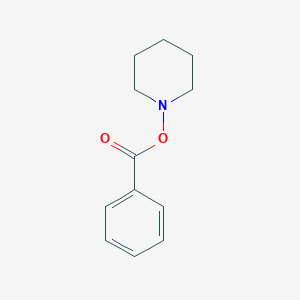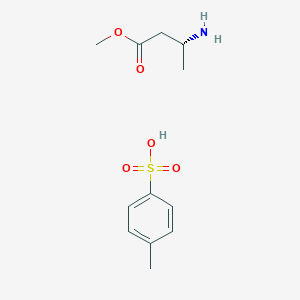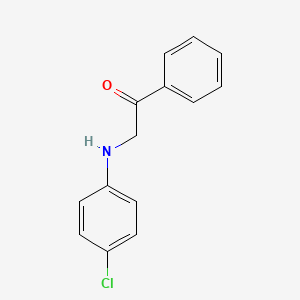
2-(4-Chloroanilino)-1-phenyl-1-ethanone
Descripción general
Descripción
“2-(4-Chloroanilino)-1-phenyl-1-ethanone” is likely a compound that contains a chloroaniline group, a phenyl group, and an ethanone group . Chloroanilines are important building blocks in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals .
Chemical Reactions Analysis
Chloroanilines can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “2-(4-Chloroanilino)-1-phenyl-1-ethanone” might undergo are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
2-(4-Chloroanilino)-1-phenyl-1-ethanone is utilized in the synthesis of various organic compounds, demonstrating significant antimicrobial activity. For instance, 4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in the presence of 1-napthonicacid and copper metal as a catalyst to produce 1-(4-(4-aminophenoxy)phenyl)ethanone. This intermediate then undergoes further chemical reactions to create compounds that have been tested against microbial species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011), (Patel & Patel, 2012).
Photoremovable Protecting Group for Carboxylic Acids
The compound is part of a class of chemicals used as photoremovable protecting groups for carboxylic acids. This application is critical in organic synthesis, where the protecting group can be removed by photolysis, releasing the carboxylic acid in high yields. This method provides a controllable way to protect and deprotect functional groups in complex organic molecules (Atemnkeng et al., 2003).
Organic Synthesis and Chemical Transformations
2-(4-Chloroanilino)-1-phenyl-1-ethanone serves as a building block in organic synthesis, facilitating the construction of complex molecular structures. For example, it is involved in the synthesis of novel chalcone derivatives and their antimicrobial activities, highlighting its versatility in creating biologically active molecules (Zaidi et al., 2015).
Enantioselective Reactions and Chiral Building Blocks
The compound is involved in enantioselective reactions that produce chiral building blocks, crucial for the pharmaceutical industry. For instance, it's used in the asymmetric reduction of ketones to produce enantioenriched secondary alcohols. These chiral alcohols are valuable intermediates for synthesizing a wide range of pharmaceuticals (Thvedt et al., 2011).
Propiedades
IUPAC Name |
2-(4-chloroanilino)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIVINUBMHTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449748 | |
| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-1-phenyl-1-ethanone | |
CAS RN |
53181-22-9 | |
| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



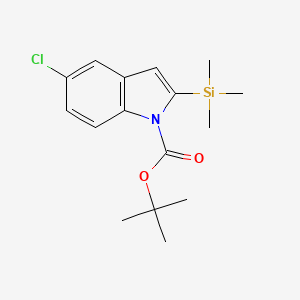
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
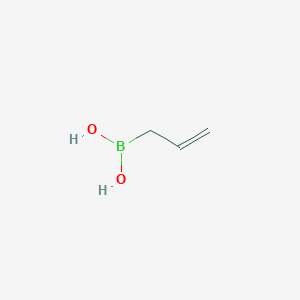
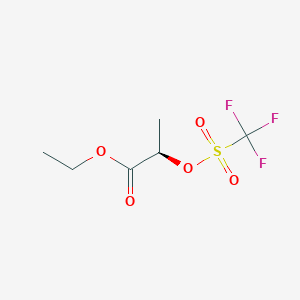
![Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate](/img/structure/B1609751.png)
